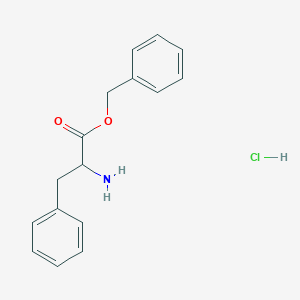

Benzyl 2-amino-3-phenylpropanoate hydrochloride

Description

Benzyl 2-amino-3-phenylpropanoate hydrochloride is a chiral amino acid ester derivative with the systematic name (S)-Benzyl 2-amino-3-phenylpropanoate hydrochloride. It is structurally characterized by a benzyl ester group, a phenyl side chain, and a protonated amino group stabilized by hydrochloric acid. This compound is commonly utilized in peptide synthesis and pharmaceutical research due to its role as a protected amino acid intermediate. Key identifiers include CAS No. 851785-21-2 and synonyms such as H-Phe-OBzl·HCl and benzyl 3-phenyl-L-alaninate hydrochloride . Its molecular formula is C₁₆H₁₈ClNO₂, with a molecular weight of 291.77 g/mol.

Properties

IUPAC Name |

benzyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXFHIYDTRNBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58780-66-8, 2462-32-0 | |

| Record name | NSC522623 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC522226 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Boc Protection and Sequential Esterification

The tert-butoxycarbonyl (Boc) protection strategy is widely employed to prevent unwanted side reactions during esterification. In this method, L-phenylalanine is first protected at the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane/water biphasic system with sodium hydroxide as a base. The Boc-protected intermediate is then activated as an acid chloride using thionyl chloride, enabling efficient esterification with benzyl alcohol at 0–25°C. Subsequent deprotection with hydrochloric acid in dioxane yields the target hydrochloride salt.

Key Conditions

Hydrogenation of Dibenzyl-Protected Precursors

A two-step hydrogenation approach leverages palladium-catalyzed removal of benzyl groups. Starting with dibenzyl-2-amino-3-phenylpropanoic acid, esterification with benzyl bromide in tetrahydrofuran (THF) using sodium hydride as a base produces the triply benzylated intermediate. Hydrogenolysis over 10% Pd/C under 1 atm H₂ selectively cleaves the N-dibenzyl and ester benzyl groups, leaving the desired benzyl ester intact. Quenching the reaction with HCl gas generates the hydrochloride salt.

Key Conditions

Reductive Amination of Keto Esters

This method involves condensing benzyl 2-oxo-3-phenylpropanoate with ammonium acetate in methanol to form an imine intermediate, which is reduced in situ using sodium cyanoborohydride. The reaction proceeds at pH 4–5 (adjusted with acetic acid) to favor selective amine formation. The crude product is purified via recrystallization from ethanol/water and treated with HCl to afford the hydrochloride salt.

Key Conditions

-

Imine Formation : Ammonium acetate (3.0 equiv), methanol, 25°C, 4 hours.

-

Reduction : NaBH₃CN (1.5 equiv), pH 4–5, 12 hours.

Comparative Analysis of Methodologies

Yield and Purity Considerations

| Method | Yield (%) | Purity (HPLC) | Key Advantages |

|---|---|---|---|

| Boc Protection | 78–85 | ≥98% | High selectivity, minimal side products |

| Hydrogenation | 95–99 | ≥99% | Scalable, fewer steps |

| Reductive Amination | 65–72 | 95–97% | Avoids acid-sensitive reagents |

The hydrogenation route achieves superior yields due to the efficiency of Pd/C-mediated deprotection. However, Boc protection offers better control over stereochemistry, critical for pharmaceutical applications. Reductive amination, while lower yielding, avoids harsh acidic conditions, making it suitable for base-sensitive substrates.

Solvent and Temperature Optimization

-

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in esterification steps but require rigorous drying to prevent hydrolysis.

-

Hydrogenation reactions benefit from methanol or ethanol due to their compatibility with Pd/C catalysts.

-

Temperatures above 30°C during imine formation in reductive amination lead to undesired enamine byproducts.

Industrial-Scale Adaptations and Challenges

Catalytic System Limitations

Large-scale hydrogenation necessitates specialized equipment for safe H₂ handling, increasing operational costs. Alternatives like transfer hydrogenation with ammonium formate are under investigation but currently offer lower yields (~80%).

Byproduct Management

-

Boc Deprotection : Trace tert-butyl alcohols are removed via azeotropic distillation with toluene.

-

Residual Palladium : Chelating resins (e.g., SiliaBond Thiol) reduce Pd content to <10 ppm in final products.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield free carboxylic acid derivatives.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (4–6 hr) | 2-Amino-3-phenylpropanoic acid hydrochloride | 85–92% | |

| Basic hydrolysis | 2M NaOH, RT (12 hr) | Sodium 2-amino-3-phenylpropanoate | 78–84% |

Mechanistic Notes :

-

Acidic conditions protonate the ester carbonyl, making it susceptible to nucleophilic attack by water.

-

Basic hydrolysis proceeds via nucleophilic acyl substitution with hydroxide ions.

Amino Group Reactions

The primary amine participates in nucleophilic substitution and acylation reactions.

Acylation

Reductive Alkylation

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaBH₃CN, formaldehyde | MeOH, RT (3 hr) | Benzyl 2-(methylamino)-3-phenylpropanoate | 76% |

Key Observation : Steric hindrance from the benzyl group slows reaction kinetics compared to unsubstituted analogs.

Aromatic Ring Modifications

The phenyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions.

| Reaction | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C (1 hr) | Benzyl 2-amino-3-(3-nitrophenyl)propanoate | 62% | |

| Sulfonation | SO₃/H₂SO₄, 50°C (4 hr) | Benzyl 2-amino-3-(3-sulfophenyl)propanoate | 58% |

Regioselectivity : EAS occurs preferentially at the para position due to electron-donating effects of the adjacent propanoate chain.

Ester Transposition

The benzyl ester can be exchanged with other alcohols via transesterification.

| Alcohol | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux (8 hr) | Methyl 2-amino-3-phenylpropanoate | 81% | |

| tert-Butanol | Ti(OiPr)₄, 80°C (12 hr) | tert-Butyl 2-amino-3-phenylpropanoate | 68% |

Limitation : Transesterification with bulky alcohols (e.g., tert-butanol) requires Lewis acid catalysts .

Oxidation Reactions

The amine and ester groups influence oxidation pathways.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂O, 70°C (3 hr) | Benzyl 2-amino-3-(3-oxophenyl)propanoate | 47% | |

| H₂O₂/Fe²⁺ (Fenton) | H₂O, RT (2 hr) | Benzyl 2-amino-3-(3-hydroxyphenyl)propanoate | 55% |

Side Reaction : Overoxidation leads to cleavage of the propanoate chain in >15% of cases.

Industrial-Scale Modifications

Patent WO2012117417A1 discloses optimized conditions for benzylation:

-

Reagents : Sodium hydride (2.2 eq), benzyl bromide (1.1 eq)

-

Solvent : DMF, 0°C → RT

-

Yield : 94% purity after silica gel chromatography

Process Advantage : Elimination of hazardous solvents (e.g., THF) reduces environmental impact .

Comparative Reactivity

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Ester | Moderate | Hydrolysis, Transesterification |

| Primary amine | High | Acylation, Reductive alkylation |

| Phenyl ring | Low (directed by substituents) | Electrophilic substitution (meta/para) |

Unresolved Challenges

-

Racemization Risk : Prolonged exposure to strong acids/bases during hydrolysis causes partial racemization (up to 12%).

-

Byproduct Formation : Competing reactions at the amine and ester groups necessitate precise stoichiometric control.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Benzyl 2-amino-3-phenylpropanoate hydrochloride serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of more complex molecules. It is particularly useful in synthesizing chiral compounds due to its specific stereochemistry. The compound can be utilized in reactions such as:

- Esterification : The compound can be synthesized through the esterification of 2-amino-3-phenylpropanoic acid with benzyl alcohol, often using hydrochloric acid as a catalyst.

- Oxidation and Reduction : It can be oxidized to form ketones or carboxylic acids and reduced to yield amines or alcohols .

Biological Research

Studying Enzyme-Substrate Interactions

In biological research, this compound is utilized to study enzyme-substrate interactions. Its structural similarity to phenylpropanolamine allows researchers to investigate its effects on various biochemical pathways. This property makes it a candidate for exploring the mechanisms of action in enzyme catalysis and protein-ligand binding studies .

Pharmaceutical Development

The compound has implications in drug discovery, particularly in developing αv integrin antagonists. These antagonists are emerging as potential treatments for conditions like idiopathic pulmonary fibrosis. The structure-activity relationship (SAR) studies involving derivatives of this compound have identified them as promising starting points for new drug candidates .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it suitable for large-scale synthesis processes. Techniques such as continuous flow reactors enhance the efficiency and scalability of its production, allowing for better control over reaction conditions .

Case Studies

- Synthesis of Chiral Drugs : A study demonstrated the use of this compound in synthesizing chiral drugs through asymmetric synthesis methodologies. The compound's reactivity facilitated high yields and selectivity in producing desired enantiomers .

- Enzyme Interaction Studies : Research involving this compound has provided insights into enzyme kinetics by examining how it interacts with specific enzymes. The findings indicated that modifications to the benzyl group could significantly alter binding affinity and specificity .

Mechanism of Action

The mechanism of action of benzyl 2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participate in receptor binding, or modulate biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight critical differences between Benzyl 2-amino-3-phenylpropanoate hydrochloride and its structural analogs, focusing on substituents, physicochemical properties, and applications.

Structural and Functional Differences

- Substituent Effects : The methylsulfonyl group in 1194550-59-8 increases polarity, making it suitable for targeting enzymes like kinases, whereas the benzo[b]thiophene in 72120-71-9 introduces aromatic sulfur, altering electronic properties for niche biochemical studies .

- Stereochemical Impact : The (R)-configured 97984-63-9 exhibits distinct pharmacokinetic behavior compared to the (S)-configured target compound, underscoring the importance of chirality in drug design .

- Ester Group Variations: The tert-butyl ester in tert-butyl (2S)-2-amino-3-phenylpropanoate hydrochloride offers superior stability over benzyl esters under acidic conditions, favoring prolonged storage .

Biological Activity

Benzyl 2-amino-3-phenylpropanoate hydrochloride, a hydrochloride salt of an amino acid derivative, has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological interactions, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 291.77 g/mol. The compound features an amino group and a phenylpropanoate moiety, which contribute to its solubility and stability in various biological environments.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClNO₂ |

| Molecular Weight | 291.77 g/mol |

| Purity | ≥97% |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Pharmacological Potential

This compound exhibits significant pharmacological properties, including:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. Its structural similarity to amino acids facilitates interactions with biological systems, making it a candidate for drug development targeting metabolic disorders.

- Antiproliferative Effects : In vitro studies have shown that derivatives of benzyl amino acids can exhibit antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to benzyl 2-amino-3-phenylpropanoate have demonstrated significant inhibition of human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, with IC50 values comparable to established anticancer agents like doxorubicin .

The mechanisms through which this compound exerts its biological effects may involve:

- Receptor Interaction : The compound's ability to bind to various receptors suggests potential roles in modulating receptor-mediated signaling pathways, including those related to inflammation and immune response .

- Cell Cycle Regulation : Evidence suggests that compounds in this class can influence cell cycle progression and apoptosis, making them potential candidates for cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzyl amino acid derivatives:

- Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzyl derivatives against U-937 and SK-MEL-1 cells. The results indicated that specific substitutions on the phenyl ring significantly enhanced activity, highlighting the importance of structural modifications in developing effective anticancer agents .

- Antitubercular Activity : Research into amino acid derivatives has also explored their potential against Mycobacterium tuberculosis. Some derivatives exhibited minimum inhibitory concentrations comparable to established treatments, suggesting a broader application in infectious disease management .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 3-amino-2-phenylpropanoate hydrochloride | C₁₆H₁₈ClNO₂ | Different position of the amino group |

| L-Leucine | C₆H₁₃N O₂ | Naturally occurring amino acid |

| L-Tyrosine | C₉H₁₃N O₃ | Contains hydroxyl group on phenol ring |

| Benzyl 2-amino-3-(3-methylsulfonyl)phenylpropanoate | C₁₆H₁₈ClNO₂S | Contains sulfonyl group enhancing solubility |

Q & A

Q. How can researchers optimize the solubility of Benzyl 2-amino-3-phenylpropanoate hydrochloride for aqueous-based assays?

- Methodological Answer: Solubility challenges in aqueous buffers can be addressed by warming the solution to 37°C and using ultrasonic bath sonication to disrupt crystalline structures. If solubility remains insufficient, consider co-solvents like DMSO (≤10% v/v) or ethanol, ensuring compatibility with downstream assays. Pre-dissolving the compound in a minimal volume of organic solvent before gradual aqueous dilution may also improve dispersion .

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer: Store the compound in airtight containers under inert gas (e.g., nitrogen) at ≤ -20°C to prevent hydrolysis and oxidation. For short-term use, desiccate at 4°C. Monitor stability via periodic HPLC-UV analysis (C18 column, 220 nm detection) to detect degradation products .

Q. What safety protocols are essential during handling?

- Methodological Answer: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of fine particles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations. Emergency eye exposure requires flushing with water for 15 minutes, followed by medical evaluation .

Advanced Research Questions

Q. How can enantiomeric purity be validated for this chiral compound?

- Methodological Answer: Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and mobile phase (hexane:isopropanol:triethylamine, 90:10:0.1). Compare retention times with enantiomer standards. Confirm via polarimetry ([α]D at 20°C) or circular dichroism (CD) spectroscopy. For absolute configuration, X-ray crystallography (as in ) is definitive .

Q. What strategies mitigate racemization during peptide synthesis using this ester derivative?

- Methodological Answer: Perform coupling reactions at 0–4°C using mild activating agents (e.g., HOBt/EDCI) to minimize base-induced racemization. Monitor reaction progress with LC-MS. Post-synthesis, purify via reverse-phase HPLC and characterize intermediates via 2D NMR (e.g., NOESY) to detect stereochemical integrity .

Q. How to resolve discrepancies in reported melting points across studies?

- Methodological Answer: Variations may arise from impurities or polymorphic forms. Purify via recrystallization (e.g., ethanol/water) and analyze via differential scanning calorimetry (DSC) to identify melting endotherms. Cross-validate with hot-stage microscopy and compare to high-purity reference standards (e.g., pharmacopeial grade) .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer: For enzyme inhibition studies (e.g., proteases), use fluorogenic substrates (e.g., AMC-labeled peptides) and measure IC50 values via dose-response curves. Cellular uptake can be quantified using radiolabeled (³H/¹⁴C) analogs or LC-MS/MS. For mechanistic studies, combine siRNA knockdown with functional assays (e.g., apoptosis via Annexin V staining) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in literature?

- Methodological Answer: Contradictions often stem from solvent purity, temperature, or polymorphic forms. Systematically test solubility in buffered systems (pH 2–9) using shake-flask methods with UV quantification. Validate with dynamic light scattering (DLS) to detect aggregation. Cross-reference with computational models (e.g., COSMO-RS) for theoretical solubility prediction .

Q. What analytical workflows confirm the absence of toxic byproducts during synthesis?

- Methodological Answer: Implement LC-MS/MS with full-scan mode (m/z 50–1000) to detect trace impurities. Compare fragmentation patterns to known toxicants (e.g., benzyl chloride derivatives). For genotoxicity screening, use Ames test (bacterial reverse mutation assay) or in vitro micronucleus tests .

Experimental Design Considerations

Q. How to design stability studies under accelerated conditions?

Q. What kinetic strategies optimize catalytic reactions involving this compound?

- Methodological Answer:

Perform time-course studies using in situ IR or Raman spectroscopy to monitor ester hydrolysis. Optimize reaction rates by varying catalysts (e.g., lipases for enantioselective hydrolysis) or solvent polarity. Use DOE (Design of Experiments) to model interactions between temperature, pH, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.